molecular formula C6H7NO3S B078421 3-methylpyridine-4-sulfonic Acid CAS No. 14045-23-9

3-methylpyridine-4-sulfonic Acid

Cat. No.: B078421
CAS No.: 14045-23-9
M. Wt: 173.19 g/mol
InChI Key: YLZRQBQLRFXQPL-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-sulfonic acid is an organic compound with the molecular formula C6H7NO3S. It is a white crystalline solid that is soluble in water and some organic solvents. This compound is widely used in chemical experiments and industrial production due to its unique properties. It serves as a catalyst and reducing agent in organic synthesis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing 3-methylpyridine-4-sulfonic acid involves the reaction of 3-methylpyridine with sulfuric acid. The reaction typically occurs at room temperature and is followed by heating to complete the reaction. The product is then purified through crystallization and filtration .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through the sulfonation of 3-methylpyridine using concentrated oleum at high temperatures (180-230°C) with mercury salts as catalysts. Another method involves the diazotation of 3-aminopyridines followed by substitution of the diazo group with a sulfonyl group, forming intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .

Chemical Reactions Analysis

Types of Reactions: 3-Methylpyridine-4-sulfonic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into different sulfonyl compounds.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions include sulfonyl chlorides, sulfonyl amides, and other sulfonic acid derivatives .

Scientific Research Applications

3-Methylpyridine-4-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals.

    Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 4-Methylpyridine-3-sulfonic acid
  • 3-Methylpyridine-2-sulfonic acid
  • 4-Methylpyridine-2-sulfonic acid

Comparison: 3-Methylpyridine-4-sulfonic acid is unique due to its specific substitution pattern on the pyridine ring, which influences its reactivity and applications. Compared to its isomers, it may exhibit different solubility, stability, and catalytic properties, making it suitable for specific industrial and research applications .

Properties

IUPAC Name

3-methylpyridine-4-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3S/c1-5-4-7-3-2-6(5)11(8,9)10/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLZRQBQLRFXQPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376568
Record name 3-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14045-23-9
Record name 3-methylpyridine-4-sulfonic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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